Ethyl 3,5-dimethylpyrazine-2-carboxylate
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Overview
Description
Ethyl 3,5-dimethylpyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It is known for its distinctive aroma, often described as nutty, roasted, or coffee-like. This compound is found naturally in various foods such as coffee, roasted nuts, and cooked potatoes. It is also used as a flavoring agent in the food industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dimethylpyrazine-2-carboxylate can be synthesized through the condensation of 2,3-pentanedione with ethylamine. The reaction typically involves heating the reactants in the presence of an acid catalyst. Another method involves the alkylation of 3,5-dimethylpyrazine with ethyl chloroformate under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-dimethylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its role as a signaling molecule in microbial communication.
Medicine: Research has investigated its potential as a therapeutic agent due to its bioactive properties.
Industry: It is widely used in the flavor and fragrance industry to impart desirable aromas to various products.
Mechanism of Action
The mechanism by which ethyl 3,5-dimethylpyrazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,5-dimethylpyrazine: Similar in structure but lacks the carboxylate group.
3-Ethyl-2,5-dimethylpyrazine: Another structural isomer with different substitution patterns.
2,5-Dimethylpyrazine: Lacks the ethyl and carboxylate groups.
Uniqueness
Ethyl 3,5-dimethylpyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Its carboxylate group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3,5-dimethylpyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-9(12)8-7(3)11-6(2)5-10-8/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFKVHDUNUCQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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